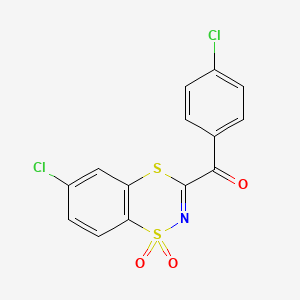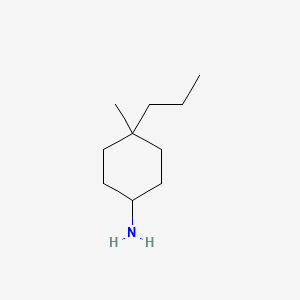
4-Methyl-4-propylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-propylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a methyl group and a propyl group at the fourth position, and an amine group at the first position. This compound is part of the amine family, which are known for their wide range of applications in various fields including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-propylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method is to first react cyclohexanone with methyl and propyl halides in the presence of a base to form the corresponding substituted cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or a primary amine and a reducing agent such as sodium cyanoborohydride or hydrogen gas over a nickel catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-propylcyclohexan-1-amine can undergo various chemical reactions including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst are often used.
Substitution: Reagents like acyl chlorides, aldehydes, and ketones are used in the presence of catalysts or under acidic/basic conditions.
Major Products Formed
Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, imines, or other derivatives.
Applications De Recherche Scientifique
4-Methyl-4-propylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-propylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-propylcyclohexane: Similar structure but lacks the amine group, resulting in different chemical properties and reactivity.
N-Methyl-4-propylcyclohexan-1-amine: Contains an additional methyl group on the nitrogen, altering its steric and electronic properties.
Uniqueness
4-Methyl-4-propylcyclohexan-1-amine is unique due to the presence of both methyl and propyl groups on the cyclohexane ring along with the amine group. This combination of substituents provides distinct steric and electronic characteristics, influencing its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
4-methyl-4-propylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-3-6-10(2)7-4-9(11)5-8-10/h9H,3-8,11H2,1-2H3 |
Clé InChI |
ACOZGILOWFHBPB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCC(CC1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


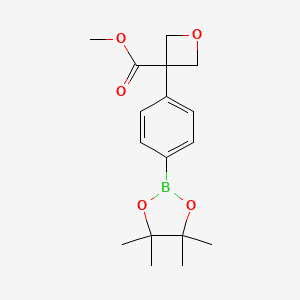
![(8R,9S,13S,14S)-3-(Bromomethyl)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B13037161.png)
![6-(Hydroxymethyl)-5-(quinolin-6-ylamino)pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B13037163.png)
![N-(2-(4-Benzylpiperidin-1-yl)ethyl)-5-methyl-4-oxo-3a,4,5,9b-tetrahydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B13037169.png)

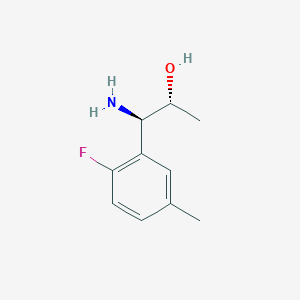
![(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13037197.png)
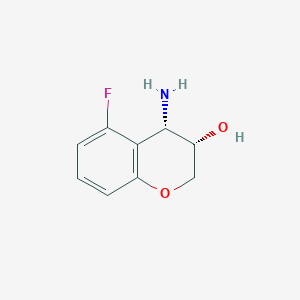
![(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13037208.png)

![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)


